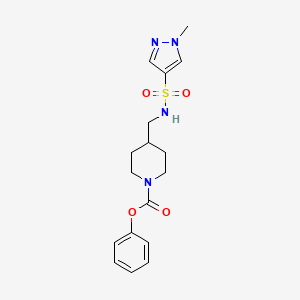

![molecular formula C23H15ClFNO3 B2979067 N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-4-fluorobenzamide CAS No. 923194-03-0](/img/structure/B2979067.png)

N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-4-fluorobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

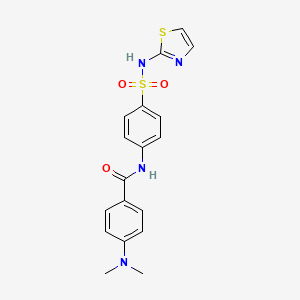

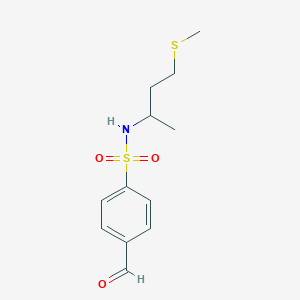

This compound is a benzamide derivative, which means it contains a benzoyl group (a benzene ring attached to a carbonyl group) and an amide group (a carbonyl group attached to a nitrogen). The presence of the benzofuran and fluorobenzene rings suggests that this compound may have interesting chemical properties .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of the appropriate benzofuran and fluorobenzene derivatives. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves a benzofuran ring (a fused benzene and furan ring) and a fluorobenzene ring (a benzene ring with a fluorine atom) connected by a benzoyl group .Chemical Reactions Analysis

As a benzamide derivative, this compound may undergo reactions typical of amides, such as hydrolysis. The presence of the benzofuran and fluorobenzene rings may also influence its reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the fluorine atom could influence its polarity and the benzofuran ring could influence its aromaticity .Aplicaciones Científicas De Investigación

Antimicrobial Activity

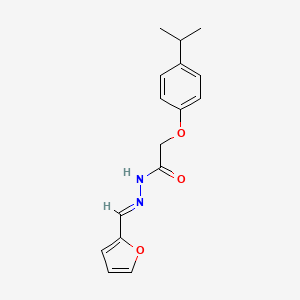

A study by Desai et al. (2013) focused on the synthesis of fluorobenzamides, including compounds structurally related to N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-4-fluorobenzamide, which exhibited promising antimicrobial properties. The presence of a fluorine atom in the benzoyl group of these compounds was essential for enhancing their antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi (Desai, Rajpara, & Joshi, 2013).

Anticancer Potential

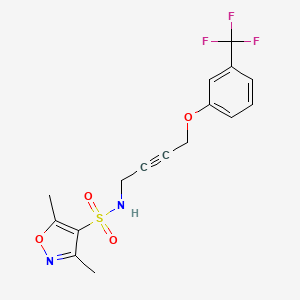

Research into the pharmacological effects of 4-thiazolidinone derivatives, which share a structural resemblance with N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-4-fluorobenzamide, indicated significant anticonvulsant activity. These compounds are designed to interact with benzodiazepine receptors, which have implications for sedative-hypnotic and anticonvulsant properties without impairing learning and memory. This suggests potential research applications in the development of new therapeutic agents for neurological conditions (Faizi et al., 2017).

Photocatalytic and Environmental Applications

A study by Torimoto et al. (1996) explored the photodecomposition of organic pollutants using photocatalysts related to N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-4-fluorobenzamide. This research highlighted the potential of using such compounds in environmental remediation, specifically in enhancing the rate of mineralization of pollutants and reducing the concentration of toxic intermediates in aqueous solutions (Torimoto, Ito, Kuwabata, & Yoneyama, 1996).

Bioefficacy Against Mosquito Vectors

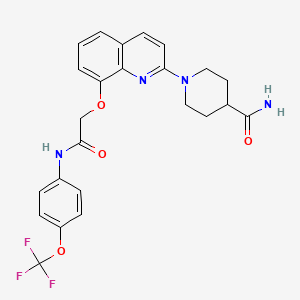

Garud et al. (2011) synthesized a series of aromatic amides, including structures analogous to N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-4-fluorobenzamide, to study their repellent activity against Aedes aegypti mosquitoes. This research is crucial for developing new strategies in vector control, highlighting the potential use of these compounds in personal protection management against vector-borne diseases (Garud, Ganesan, Prakash, Vijayaraghavan, & Shinde, 2011).

Mecanismo De Acción

Propiedades

IUPAC Name |

N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-4-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15ClFNO3/c1-13-19-12-18(26-23(28)15-4-8-17(25)9-5-15)10-11-20(19)29-22(13)21(27)14-2-6-16(24)7-3-14/h2-12H,1H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEEXAOJVZZBDOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)F)C(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15ClFNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-4-fluorobenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(1-Benzylaziridin-2-yl)methoxy]isoquinoline](/img/structure/B2978991.png)

![1-[4-(3-Methoxy-3-phenylazetidine-1-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2978992.png)